
Methyl 10-(hexyltellanyl)decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-(hexyltellanyl)decanoate is an organic compound that belongs to the class of tellurium-containing esters. This compound is characterized by the presence of a tellurium atom bonded to a hexyl group and a decanoate ester moiety. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of methyl 10-(hexyltellanyl)decanoate typically involves the esterification of decanoic acid with methanol in the presence of a tellurium-containing reagent. One common method involves the use of tellurium tetrachloride (TeCl4) as a precursor, which reacts with hexylmagnesium bromide to form hexyltellurium bromide. This intermediate is then reacted with decanoic acid and methanol under acidic conditions to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Methyl 10-(hexyltellanyl)decanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The tellurium atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield decanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 10-(hexyltellanyl)decanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds and as a reagent in organic synthesis.
Materials Science: It is investigated for its potential use in the fabrication of tellurium-containing materials with unique electronic and optical properties.
Industry: The compound is explored for its use in industrial processes, such as catalysis and the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 10-(hexyltellanyl)decanoate involves the interaction of the tellurium atom with various molecular targets. In biological systems, the tellurium atom can interact with thiol groups in proteins, leading to the formation of tellurium-sulfur bonds. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects. In materials science, the tellurium atom can influence the electronic properties of materials, making them suitable for applications in electronics and photonics.
Vergleich Mit ähnlichen Verbindungen
Methyl 10-(hexyltellanyl)decanoate can be compared with other tellurium-containing esters, such as methyl 10-(phenyltellanyl)decanoate and methyl 10-(butyltellanyl)decanoate. These compounds share similar chemical properties but differ in the nature of the alkyl or aryl group bonded to the tellurium atom. The unique hexyl group in this compound imparts distinct physical and chemical properties, making it suitable for specific applications. Other similar compounds include methyl decanoate and methyl 10-(methylthio)decanoate, which lack the tellurium atom and therefore exhibit different reactivity and applications.
Eigenschaften
CAS-Nummer |
88116-31-8 |
|---|---|
Molekularformel |
C17H34O2Te |
Molekulargewicht |
398.1 g/mol |
IUPAC-Name |
methyl 10-hexyltellanyldecanoate |
InChI |
InChI=1S/C17H34O2Te/c1-3-4-5-12-15-20-16-13-10-8-6-7-9-11-14-17(18)19-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
DWVDXSXBZSJTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Te]CCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)
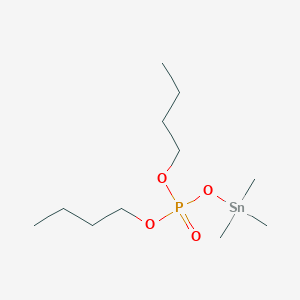
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)

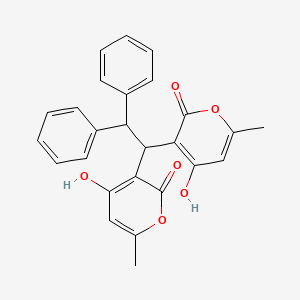

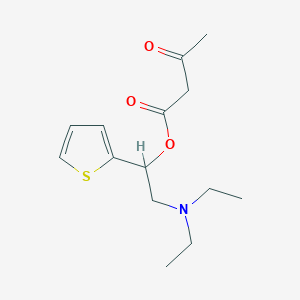
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)

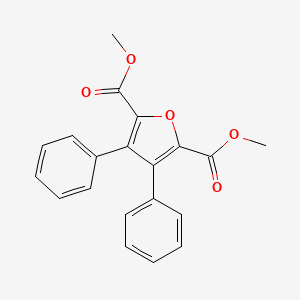
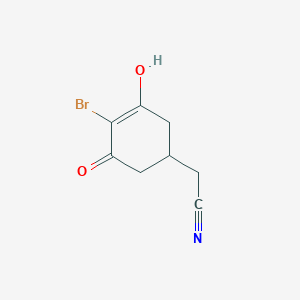
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
